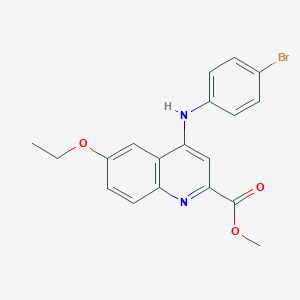

Methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromoaniline is a compound where an aniline molecule is substituted with a bromine atom on the para position . It is commercially available and can be used as a building block in the preparation of various organic molecules .

Synthesis Analysis

4-Bromoaniline can be made by reacting aniline with bromine with a protection with acetyl chloride . It can also be synthesized via reductive amination of adamantan-2-one (III) by 4-bromoaniline (IV) under very harsh Leuckart—Wallach conditions .Molecular Structure Analysis

The molecular formula of 4-Bromoaniline is C6H6BrN . It consists of a hydrophobic benzene ring and an amino group .Chemical Reactions Analysis

4-Bromoaniline can be used in the preparation of azo dyes and is condensed with formaldehyde to prepare dihydroquinazolines . It could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks .Physical And Chemical Properties Analysis

4-Bromoaniline is a gray-brown solid with a sweet odor . It has a melting point of 56-62 °C and a boiling point of 230-250 °C. It is soluble in ethanol and has a density of 1.497 g/cm3 .科学的研究の応用

Microwave-Assisted Cleavage of Methyl Phenyl Ethers

Fredriksson and Stone-Elander (2002) developed a microwave-enhanced method for rapid demethylation of methyl phenyl ethers, including compounds similar to Methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate. This method is significant for radiochemistry and the synthesis of precursor compounds for labeling by alkylation (Fredriksson & Stone-Elander, 2002).

Tyrosine Kinase Inhibitors

Bridges et al. (1996) studied analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a potent inhibitor of the epidermal growth factor receptor (EGFR), providing insights into the structure-activity relationships of these compounds. This research contributes to the understanding of how certain substitutions can affect the biological activity of such molecules (Bridges et al., 1996).

In Vivo Evaluation of Biodistribution

Fredriksson et al. (1999) evaluated the biodistribution of a similar compound, focusing on its potential for in vivo imaging of tumors with positron emission tomography (PET). This study highlights the use of such compounds in medical imaging and cancer research (Fredriksson et al., 1999).

Synthesis and In Vitro Cytotoxic Evaluation of Aminoquinones

Delgado et al. (2012) reported the synthesis of aminoquinones structurally related to marine isoquinolinequinones. They evaluated these compounds for their cytotoxic activity against various cancer cell lines. This research provides valuable information on the potential use of these compounds in cancer therapy (Delgado et al., 2012).

Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

Wlodarczyk et al. (2011) studied the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, revealing insights into the chemical properties and synthesis methods of compounds similar to Methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate. This work is important for developing new compounds and understanding their chemistry (Wlodarczyk et al., 2011).

Photolabile Protecting Groups

Fedoryak and Dore (2002) described the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline. Their findings are crucial for developing new methods in photochemistry and protecting group strategies (Fedoryak & Dore, 2002).

Synthesis of Tetrazoyl-11C LY202157 for NMDA Receptor Studies

Ponchant et al. (2000) conducted a study on the synthesis of [Tetrazoyl-11C] LY202157 for in vivo studies of the NMDA receptor channel complex, demonstrating the application of related compounds in neuroscientific research and imaging (Ponchant et al., 2000).

Mesomeric Betaines in Organic Chemistry

Schmidt et al. (2016) explored the formation of mesomeric betaines, involving quinolinium cations, which are structurally related to Methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate. This research is significant for understanding the properties and applications of these compounds in organic chemistry (Schmidt et al., 2016).

Synthesis and Antibacterial Activity

Asghari et al. (2014) synthesized and evaluated the antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, providing insights into the potential antibacterial properties of similar compounds (Asghari, Ramezani, & Mohseni, 2014).

Safety and Hazards

特性

IUPAC Name |

methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c1-3-25-14-8-9-16-15(10-14)17(11-18(22-16)19(23)24-2)21-13-6-4-12(20)5-7-13/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJLFZOJYBIXRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2402066.png)

![(5-Bromofuran-2-yl)-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]methanone](/img/structure/B2402068.png)

![3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol](/img/structure/B2402069.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402071.png)

![3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2402073.png)

![8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402076.png)

![N-(4-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2402086.png)